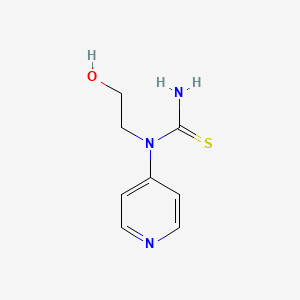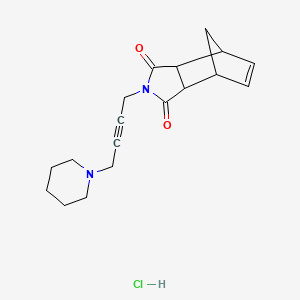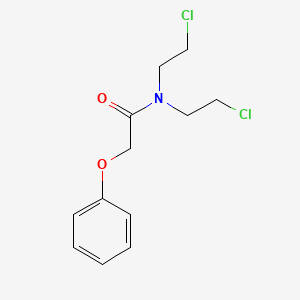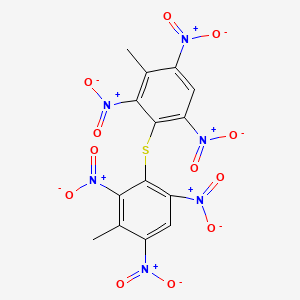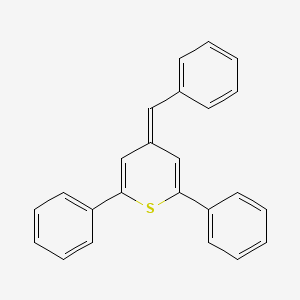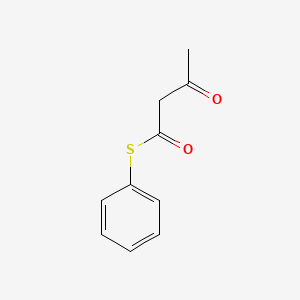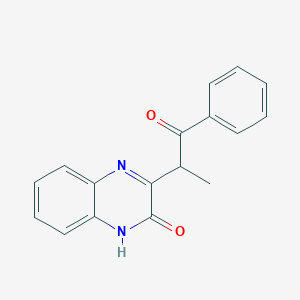![molecular formula C9H14Br2 B14660964 8,8-Dibromo-1-methylbicyclo[5.1.0]octane CAS No. 51146-08-8](/img/structure/B14660964.png)
8,8-Dibromo-1-methylbicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dibromo-1-methylbicyclo[5.1.0]octane: is a bicyclic organic compound characterized by the presence of two bromine atoms and a methyl group attached to a bicyclo[510]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane typically involves the bromination of bicyclo[5.1.0]octane derivatives. One common method is the reaction of bicyclo[5.1.0]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 8,8-dihydro-1-methylbicyclo[5.1.0]octane using reducing agents like lithium aluminum hydride or sodium borohydride.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form bicyclo[5.1.0]octene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like hexane or toluene.
Major Products Formed:
Substitution Reactions: Various substituted derivatives, such as 8-hydroxy-1-methylbicyclo[5.1.0]octane, 8-amino-1-methylbicyclo[5.1.0]octane, and 8-thio-1-methylbicyclo[5.1.0]octane.
Reduction Reactions: 8,8-dihydro-1-methylbicyclo[5.1.0]octane.
Elimination Reactions: Bicyclo[5.1.0]octene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 8,8-Dichloro-1-methylbicyclo[5.1.0]octane
- 8,8-Difluoro-1-methylbicyclo[5.1.0]octane
- 8,8-Diiodo-1-methylbicyclo[5.1.0]octane
Comparison: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine atoms. This results in different reactivity and physical properties. For example, bromine-containing compounds often have higher boiling points and different solubility profiles compared to their chlorine or fluorine analogs. The bromine atoms also influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
51146-08-8 |
|---|---|
Molekularformel |
C9H14Br2 |
Molekulargewicht |
282.02 g/mol |
IUPAC-Name |
8,8-dibromo-1-methylbicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
VMZJJSJYYZSTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCCC1C2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




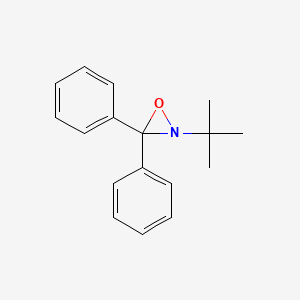
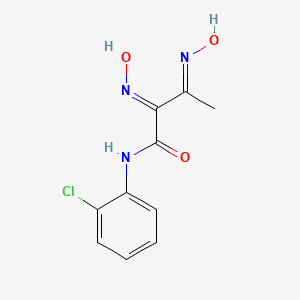
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
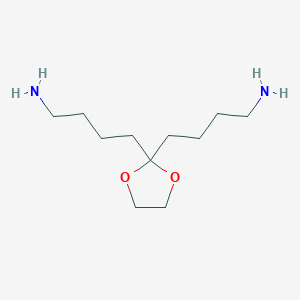
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
